![molecular formula C9H10F2N2O2S B2644981 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride CAS No. 1955523-78-0](/img/structure/B2644981.png)
5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structural features, including an amino group, a cyclopropylamino group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting from 2-fluorobenzene-1-sulfonyl chloride, the compound undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Cyclopropylation: The amino group is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.
Sulfonylation: Finally, the compound is treated with sulfonyl fluoride reagents to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of high-pressure reactors for cyclopropylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to sulfonamide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Sulfonyl fluorides, including 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride, are increasingly recognized for their role in the design of covalent inhibitors and chemical probes. These compounds can selectively modify target proteins, facilitating the study of protein functions and interactions.
Chemical Probes for Protein Modification
Recent studies have highlighted the potential of sulfonyl fluoride derivatives in creating chemical probes that engage specific amino acid residues within proteins. For instance, sulfonyl fluoride EM12-SF has been shown to covalently bind to histidine residues in cereblon, a component of the E3 ubiquitin ligase complex. This interaction is crucial for understanding the modulation of protein degradation pathways, which are vital in various diseases, including cancer .
Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) of sulfonyl fluoride compounds indicates that modifications can enhance binding affinity and selectivity toward specific targets. The development of new sulfonyl fluoride ligands has led to improved understanding of their interactions with cereblon and other targets, paving the way for new therapeutic agents .
Enzyme Inhibition
Sulfonyl fluorides are also employed as enzyme inhibitors due to their ability to form stable covalent bonds with active site residues. This property makes them valuable tools in studying enzyme kinetics and mechanisms.
Targeting Serine Hydrolases
The compound has been investigated for its inhibitory effects on serine hydrolases, a class of enzymes involved in various biological processes. By covalently modifying serine residues within these enzymes, researchers can gain insights into their catalytic mechanisms and regulatory pathways .
Development of Cereblon Modulators
A notable case study involves the use of this compound in developing cereblon modulators. The compound's ability to interact with cereblon has been leveraged to create reversible molecular glues that retain binding affinity while exhibiting desirable pharmacological properties. This advancement is significant for designing drugs that target specific protein degradation pathways without undesirable side effects .
Inhibition Studies on Enzymatic Activity
Another case study focused on the inhibition of serine hydrolases using sulfonyl fluoride derivatives. These studies demonstrated that modifications to the sulfonyl group could enhance inhibitory potency, providing a framework for designing more effective enzyme inhibitors for therapeutic applications .
Mechanism of Action
The mechanism of action of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the study of protease inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(methylamino)-2-fluorobenzene-1-sulfonyl fluoride
- 5-Amino-4-(ethylamino)-2-fluorobenzene-1-sulfonyl fluoride
- 5-Amino-4-(propylamino)-2-fluorobenzene-1-sulfonyl fluoride
Uniqueness
Compared to its analogs, 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the cyclopropylamino group. This group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and biological activity. The cyclopropyl ring is known for its rigidity and ability to enhance binding interactions with biological targets, making this compound particularly interesting for drug development and enzyme inhibition studies.
Biological Activity
5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the context of therapeutic applications. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₉H₁₃F₂N₃O₂S
- Molecular Weight : 248.25 g/mol
- LogD : 0.884
- Hydrogen Bond Acceptors : 6
These properties suggest that the compound is likely to exhibit moderate lipophilicity, which can influence its pharmacokinetic behavior.
The biological activity of sulfonamide compounds often relates to their ability to inhibit specific enzymes or biological pathways. For this compound, studies indicate potential interactions with key proteins involved in various diseases, including cancer and viral infections.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. In a study focused on HIV-1, derivatives of benzenesulfonamide were synthesized and evaluated for their ability to inhibit the HIV-1 capsid (CA) protein. The results indicated that modifications at the aniline position can enhance antiviral activity, suggesting that similar structural features in this compound may also confer efficacy against viral targets .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly through its action on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced tumor growth and increased apoptosis in cancer cells. The mechanism involves disrupting the NADP and NADPH balance within cells, ultimately destabilizing DHFR and impairing cancer cell viability .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds provides insight into how structural variations influence biological activity:
Compound | R Group | EC₅₀ (μM) | CC₅₀ (μM) | SI |
---|---|---|---|---|
6a | H | 6.23±1.20 | >41.53 | >6.67 |
6b | 4-F | 6.81±1.48 | >40.04 | >5.88 |
11a | H | 0.37±0.12 | >35.42 | >95.22 |
11b | 4-F | 1.06±0.26 | 25.74±2.23 | 24.20 |
The data illustrate varying degrees of potency against specific targets, emphasizing the importance of functional groups in enhancing biological efficacy .
Case Study: Antiviral Screening
In a recent screening of sulfonamide derivatives against HIV-1, compounds structurally related to this compound demonstrated significant antiviral activity with low cytotoxicity profiles, indicating a favorable selectivity index (SI). This suggests that further development of this compound could lead to promising antiviral therapeutics .
Case Study: Cancer Cell Lines
Another study examined the effects of similar sulfonamide compounds on various cancer cell lines, revealing that they could induce apoptosis through the inhibition of DHFR activity. The findings support the hypothesis that targeting metabolic pathways is a viable strategy for developing anticancer agents .
Properties
IUPAC Name |
5-amino-4-(cyclopropylamino)-2-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2S/c10-6-3-8(13-5-1-2-5)7(12)4-9(6)16(11,14)15/h3-5,13H,1-2,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUTUZZCLZSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2N)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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